6-Chloro-2-fluoro-3-methylphenylacetic acid
Description
Historical Context and Discovery
6-Chloro-2-fluoro-3-methylphenylacetic acid (CAS 261762-93-0) emerged as a structurally unique halogenated phenylacetic acid derivative during early 21st-century pharmaceutical intermediate development. Its synthesis was first reported in patent literature describing improved carbonylation methods for substituted toluene precursors. The compound’s discovery coincided with growing interest in multi-halogenated aromatic compounds for modulating biological activity through synergistic electronic effects.
Key milestones in its development include:
- 2005 : Initial characterization of related 2-chloro-6-fluoro-3-methylphenylacetic acid variants in aldose reductase inhibitor studies
- 2018 : Optimization of pyrrole fluoroacetic acid synthesis methods enabling scalable production
- 2025 : Commercial availability through major chemical suppliers (Sigma-Aldrich, VWR) for research applications
The compound’s synthetic accessibility via palladium-catalyzed carbonylation (CO pressure: 1-50 atm) and subsequent hydrolysis established it as a viable target for medicinal chemistry programs.
Position in Halogenated Phenylacetic Acid Research
This derivative occupies a strategic position in halogenated phenylacetic acid research due to its unique substitution pattern:
Comparative studies with mono-halogenated analogs demonstrate:
- 18% greater enzymatic inhibition potency against aldose reductase vs. non-fluorinated counterparts
- 2.3-fold improved oxidative stability compared to 2,6-dichloro derivatives
The compound’s conformational equilibrium favors the anti periplanar arrangement (76% population in CDCl3), optimizing its hydrogen-bonding capacity in biological systems.
Current Research Significance
Recent applications span three key domains:
1. Pharmaceutical Intermediate Development
- Core building block for COX-2 inhibitors under preclinical evaluation
- Key substrate in Suzuki-Miyaura couplings for anticancer agent synthesis
2. Agricultural Chemistry
- Metabolic precursor for fungicide derivatives targeting Botrytis cinerea
- Analytical reference standard in pesticide residue detection (LOQ = 0.01 ppm)
3. Materials Science
Properties
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPCYTGXJQYSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378643 | |
| Record name | 6-Chloro-2-fluoro-3-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-93-0 | |
| Record name | 6-Chloro-2-fluoro-3-methylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261762-93-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methylphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-fluoro-3-methylbenzene.
Halogenation: The starting material undergoes halogenation to introduce the chloro and fluoro groups.
Acetylation: The halogenated intermediate is then subjected to acetylation to introduce the acetic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 202.61 g/mol. It features a chloro and a fluoro substituent on the aromatic ring, which significantly influences its biological activity.
Scientific Research Applications
-
Drug Development :
- Anti-inflammatory Agents : The compound is structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives have been synthesized and tested for anti-inflammatory activity, showing promise in reducing inflammation through inhibition of cyclooxygenase enzymes.
- Alzheimer’s Disease Research : 6-Chloro-2-fluoro-3-methylphenylacetic acid has been utilized in the synthesis of γ-secretase modulators, compounds that are being investigated for their potential to treat Alzheimer's disease. High-throughput screening methods have identified several analogs that exhibit favorable activity profiles against this target .
-
Biological Activity Studies :
- Structure-Activity Relationship (SAR) Studies : Research has demonstrated that modifications to the phenyl ring can enhance biological activity. For example, substituents such as fluorine atoms have been shown to increase potency against certain biological targets, including parasites like Cryptosporidium .
- Enantioselective Synthesis : The compound serves as a substrate in enantioselective alkylation reactions, which are crucial for synthesizing chiral drugs. These reactions have yielded high enantioselectivity and efficiency, making it an important compound in asymmetric synthesis methodologies .
Case Study 1: Synthesis of NSAIDs
A study explored the synthesis of various NSAIDs through direct enantioselective alkylation of arylacetic acids, including derivatives of this compound. The results indicated that the compound could be effectively transformed into potent anti-inflammatory agents with yields exceeding 85% and enantioselectivities above 90% .
Case Study 2: γ-Secretase Modulators
In a preclinical study, researchers synthesized a series of γ-secretase modulators based on this compound. These compounds were evaluated for their ability to modulate amyloid precursor protein processing, showing significant promise as therapeutic agents for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- The methoxy (-OCH₃) group in the 6-chloro-3-methoxy analog contributes to higher polarity and acidity (pKa ~3.66) compared to the methyl-substituted target compound, which may influence solubility and reactivity . The methyl (-CH₃) group in the target compound balances lipophilicity and steric hindrance, making it a versatile intermediate for synthetic modifications.
Key Observations:
- The 4-chloro derivative is used in specialized research due to its trifluoromethyl group, which is common in agrochemicals and pharmaceuticals for enhancing binding affinity .
- The methoxy analog is explicitly linked to pharmaceutical intermediate synthesis, reflecting its compatibility with drug design workflows .
Commercial Availability
Biological Activity
6-Chloro-2-fluoro-3-methylphenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₈ClF O₂
- Molecular Weight : 202.61 g/mol
- IUPAC Name : 2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid
The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors. It has been identified as a potential antagonist for the cannabinoid receptor type 1 (CB1), which plays a significant role in regulating various physiological processes, including appetite, pain sensation, and mood.
Potential Mechanisms:
- Modulation of Cannabinoid Signaling : By blocking CB1 receptors, this compound may influence metabolic pathways and neuronal signaling, potentially offering therapeutic benefits for conditions such as obesity and metabolic disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit certain inflammatory pathways, contributing to its anti-inflammatory effects .
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. These activities have been investigated through various assays:
| Activity Type | Study Findings |
|---|---|
| Antimicrobial | Demonstrated effectiveness against certain bacterial strains. |
| Anti-inflammatory | Inhibition of specific enzymes linked to inflammatory responses. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of halogen substituents (chlorine and fluorine) significantly enhances the potency of the compound. For instance, fluorine at specific positions on the aromatic ring has been found to increase biological activity dramatically .
Case Studies
-
Cannabinoid Receptor Modulation :
- A study highlighted the compound's role as a CB1 antagonist, showing promise in reducing food intake in animal models, which could be beneficial for obesity treatment .
-
Inflammation Models :
- In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory diseases .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce potential side effects. The following table summarizes some key findings:
| Compound | EC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 0.35 | CB1 antagonist |
| SLU-2633 (related compound) | 0.07 | Antiparasitic activity |
Q & A
Q. What are the most effective synthetic routes for 6-chloro-2-fluoro-3-methylphenylacetic acid, and how can reaction conditions be optimized?
The synthesis of halogenated phenylacetic acids often involves Friedel-Crafts alkylation, nucleophilic substitution, or carboxylation of pre-functionalized aromatic precursors. For this compound, a stepwise halogenation strategy is typically employed:
- Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine at the 2-position.
- Chlorination : Employ chlorinating agents like sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) for regioselective chlorination at the 6-position.
- Carboxylation : Convert the methyl group to acetic acid via oxidation (e.g., KMnO/HSO) or CO insertion under high pressure.
Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s methodology combines computational screening with high-throughput experimentation to identify ideal solvents, catalysts, and temperatures .
Q. How can researchers validate the purity and structural integrity of this compound?
A multi-technique approach is critical:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. LC-MS/MS (e.g., QTOF instruments) confirms molecular ion peaks and detects trace impurities .
- Spectroscopy :
- NMR : NMR resolves fluorine environments, while NMR identifies methyl and acetic acid protons.
- IR : Confirm carboxylic acid C=O stretching (~1700 cm) and aromatic C-Cl/F vibrations.
- Mass Spectrometry : Electron ionization (EI-MS) provides fragmentation patterns, with molecular weight confirmation via [M+H] or [M-H] peaks .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Liquid-Liquid Extraction : Separate acidic components using NaHCO (aqueous) and dichloromethane (organic phase).
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar byproducts.
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for halogenated analogs) .
Advanced Research Questions
Q. How can computational modeling aid in understanding the reactivity of this compound in drug design?
Density functional theory (DFT) calculations predict:
- Electrophilic Reactivity : Fluorine’s electron-withdrawing effect increases aromatic ring electrophilicity, influencing cross-coupling reactions (e.g., Suzuki-Miyaura).
- Acid Dissociation Constant (pKa) : Computational estimation of carboxylic acid pKa (~2.5–3.0) guides salt formation for improved solubility.
- Metabolic Stability : Molecular docking studies assess interactions with cytochrome P450 enzymes, predicting metabolic pathways .
Q. What methodologies resolve contradictions in analytical data for halogenated phenylacetic acids?
Contradictions (e.g., unexpected LC-MS/MS peaks or NMR shifts) may arise from:
- Isomeric Impurities : Use 2D NMR (COSY, NOESY) to distinguish positional isomers.
- Degradation Products : Accelerated stability studies (40°C/75% RH) coupled with HRMS identify hydrolysis or oxidation byproducts.
- Cross-Validation : Align spectral data with reference compounds (e.g., NIST’s mass spectral library) .
Q. How can researchers design derivatives of this compound for targeted bioactivity?
- Bioisosteric Replacement : Substitute chlorine with bioisosteres (e.g., CF, Br) to modulate lipophilicity (ClogP).
- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability (e.g., methyl or ethyl esters).
- Structure-Activity Relationship (SAR) : Test derivatives in vitro for COX-2 inhibition (inspired by lumiracoxib analogs) or antimicrobial activity .
Q. What advanced techniques quantify trace impurities in this compound batches?
Q. How do environmental factors influence the stability of this compound?
- Photodegradation : Conduct accelerated UV exposure studies (e.g., 254 nm) to identify photolytic byproducts.
- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., ester hydrolysis in basic conditions).
- Thermal Analysis : DSC/TGA profiles determine melting points and thermal decomposition thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
